molecular formula C16H18N4O2S B2595731 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2197713-85-0

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2595731
CAS No.: 2197713-85-0
M. Wt: 330.41
InChI Key: LHUSUKOFMKUZKI-UHFFFAOYSA-N
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Description

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is an organic compound that features a unique combination of functional groups, including a pyrazole ring, a piperidine ring, a sulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base.

    Coupling with Benzonitrile: The final step involves coupling the sulfonylated intermediate with benzonitrile under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvents, and purification techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-1-methyl-1H-pyrazole
  • 1-Methyl-3-pyrazolone
  • 1-Methyl-1,2-dihydro-3H-pyrazol-3-one

Uniqueness

2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2S/c1-19-10-8-15(18-19)14-6-4-9-20(12-14)23(21,22)16-7-3-2-5-13(16)11-17/h2-3,5,7-8,10,14H,4,6,9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUSUKOFMKUZKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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